molecular formula C25H24FN3O5 B11061614 ethyl 4-[3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11061614
M. Wt: 465.5 g/mol
InChI Key: WEYQGFYRPCRHPD-UHFFFAOYSA-N
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Description

ETHYL 4-(3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a combination of several functional groups, including an ester, amide, and fluorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE typically involves multiple steps:

    Formation of the 4-fluorobenzoyl piperidine: This step involves the reaction of 4-fluorobenzoic acid with piperidine under acidic conditions to form the 4-fluorobenzoyl piperidine intermediate.

    Synthesis of the pyrrolidine ring: The pyrrolidine ring is synthesized by reacting an appropriate amine with a diketone under basic conditions.

    Coupling reaction: The final step involves coupling the 4-fluorobenzoyl piperidine with the pyrrolidine intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized at the piperidine ring to form N-oxide derivatives.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.

    Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorobenzoyl derivatives.

Scientific Research Applications

ETHYL 4-(3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group is known to enhance binding affinity to certain biological targets, while the piperidine and pyrrolidine rings contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(3-{[1-(4-CHLOROBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE
  • ETHYL 4-(3-{[1-(4-METHYLBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE

Uniqueness

The presence of the fluorobenzoyl group in ETHYL 4-(3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE distinguishes it from its analogs. The fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique and valuable compound for further research and development.

Properties

Molecular Formula

C25H24FN3O5

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 4-[3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C25H24FN3O5/c1-2-34-25(33)17-5-9-20(10-6-17)29-22(30)15-21(24(29)32)27-19-11-13-28(14-12-19)23(31)16-3-7-18(26)8-4-16/h3-10,15,19,27H,2,11-14H2,1H3

InChI Key

WEYQGFYRPCRHPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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